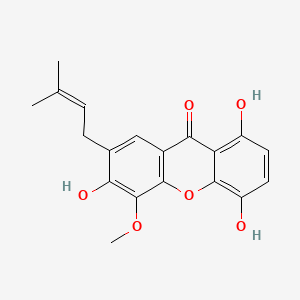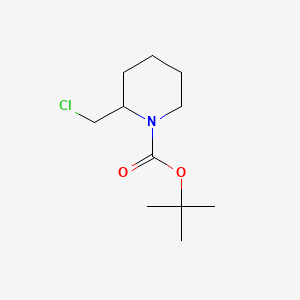![molecular formula C16H16O2 B596618 2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261922-05-7](/img/structure/B596618.png)
2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Coordination Polymers with Luminescent Properties
The study by Huang et al. (2016) utilized biphenyl-3,5-dicarboxylic acid (a structural analogue of the queried compound) to synthesize coordination polymers with metals like Cd(II) and Zn(II). These structures exhibited diverse dimensional and topological features, with potential applications in solid-state luminescence and thermal stability Huang et al., 2016.
Metal–Organic Complexes with Structural Diversity
Dai et al. (2009) designed flexible dicarboxylate ligands, including derivatives of biphenyl, to assemble with copper ions. This resulted in the formation of metal–organic complexes with unique structures like discrete molecular chairs and two-dimensional wavelike layer structures Dai et al., 2009.
Crystallographic Studies and Substitution Reactions
Crystal Structure Analysis and Conformational Preferences
Katrusiak (1996) investigated the crystal structure and conformational behavior of a compound structurally related to the queried compound, emphasizing the roles of electrostatic interactions and hydrogen bonding in stabilizing the crystal structures Katrusiak, 1996.
Selective Substitution Reactions
Combellas et al. (1993) detailed an electrochemically induced substitution reaction, leading to the formation of biphenyl-carboxylic acid derivatives. The reaction pathway elucidated could offer insights into selective functionalization strategies for similar compounds Combellas et al., 1993.
特性
IUPAC Name |
3-(2,5-dimethylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-8-11(2)15(9-10)13-5-4-6-14(12(13)3)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAQFQINEAJOEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C(=CC=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688950 |
Source


|
| Record name | 2,2',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-05-7 |
Source


|
| Record name | 2,2',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)
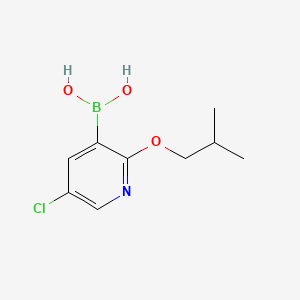
![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)
![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)
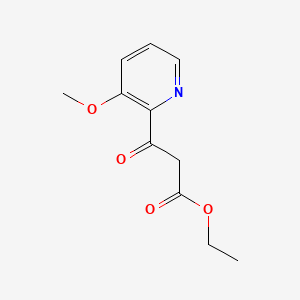

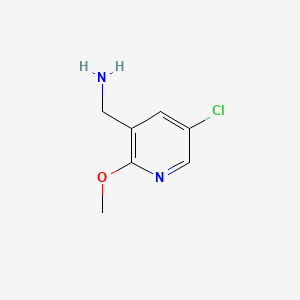

![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)


